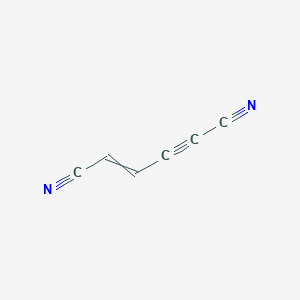

Hex-2-en-4-ynedinitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

129422-27-1 |

|---|---|

Molecular Formula |

C6H2N2 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

hex-2-en-4-ynedinitrile |

InChI |

InChI=1S/C6H2N2/c7-5-3-1-2-4-6-8/h1,3H |

InChI Key |

MLNHKZNVKRIQEK-UHFFFAOYSA-N |

Canonical SMILES |

C(=CC#N)C#CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hex 2 En 4 Ynedinitrile Derivatives

Transition Metal-Catalyzed Transformations for Alkyne and Nitrile Functionalization

Transition metal catalysis has emerged as a powerful tool for the efficient and selective functionalization of alkynes and nitriles. These methods offer access to a diverse range of molecular structures that would be difficult to obtain through classical synthetic routes.

Palladium-Catalyzed Reactions in Enediyne and Nitrile Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. unibo.it The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, has been widely employed in the synthesis of enediyne systems. researchgate.net For instance, the coupling of vinyl halides with acetylenic compounds in the presence of a palladium catalyst and a copper co-catalyst provides a direct route to conjugated enynes. rsc.org

Recent advancements have focused on developing more sustainable and user-friendly protocols, such as phosphine-free and aerobic Sonogashira couplings in aqueous media. researchgate.net These methods often utilize palladium sources like Pd₂(dba)₃ and have shown good to excellent yields for the coupling of aryl iodides with both aromatic and aliphatic terminal alkynes. researchgate.net The synthesis of functionalized unsymmetrical 1,3-butadiene-3-yne derivatives has been achieved through the palladium- and copper-catalyzed reaction of β-halo styrene (B11656) derivatives with phenyl acetylene (B1199291) derivatives, tolerating functional groups like aldehydes and nitriles. rsc.org

Furthermore, palladium catalysis has been instrumental in the synthesis of nitrile-containing molecules. For example, a novel palladium-catalyzed cross-coupling of thiomethylated alkynes with functionalized organozinc reagents has been developed, providing access to various acetylene derivatives, including those bearing nitrile groups. thieme-connect.com This reaction proceeds under mild conditions using a Pd(OAc)₂/DPE-Phos catalytic system. thieme-connect.com

Cobalt- and Rhodium-Catalyzed Cycloaddition Reactions

[2+2+2] Cycloaddition reactions catalyzed by transition metals, particularly cobalt and rhodium, represent a highly atom-economical method for the construction of six-membered rings from three unsaturated components. nih.gov This strategy is particularly valuable for synthesizing substituted pyridines from two alkyne units and a nitrile. csic.estdx.cat

Cobalt-catalyzed [2+2+2] cycloadditions are a powerful tool for assembling carbo- and heterocyclic ring systems. researchgate.net While cyclopentadienyl (B1206354) cobalt (CpCo) complexes have been traditionally used, in situ generated cobalt catalysts are gaining prominence. researchgate.net These reactions can be applied to a wide variety of substrates, including diynes and nitriles, to produce complex molecules. csic.esbohrium.com For instance, a cobalt-catalyzed cycloaddition of enediynes has been developed using a dual cobalt and photoredox catalysis system, leading to tricyclic cyclohexadienes. nii.ac.jp The use of chiral ligands, such as (S)-Segphos, has enabled highly enantioselective versions of this reaction. nii.ac.jp

Rhodium catalysts also exhibit high activity and versatility in [2+2+2] cycloaddition reactions. nih.gov Wilkinson's catalyst, [RhCl(PPh₃)₃], has been successfully employed in the cycloaddition of enediynes. researchgate.net The reactivity and selectivity of rhodium-catalyzed cycloadditions can be finely tuned by modifying the ligand environment around the metal center. nih.gov For example, cationic rhodium(I)/BINAP-type phosphine (B1218219) complexes have been shown to be versatile catalysts for highly chemo-, regio-, and enantioselective [2+2+2] cycloadditions. tesisenred.net These reactions can tolerate various functional groups and have been applied to the synthesis of complex heterocyclic structures. acs.org

Table 1: Comparison of Cobalt and Rhodium Catalysts in [2+2+2] Cycloaddition Reactions

| Catalyst Type | Common Precursors/Systems | Key Advantages | Selected Applications in Enyne/Nitrile Chemistry |

|---|---|---|---|

| Cobalt | Co(I) complexes (e.g., CpCo), Co(II) salts with reducing agents (e.g., CoCl₂/Zn) researchgate.netnii.ac.jp | Economical, enables novel transformations like photoredox-mediated cycloadditions. nii.ac.jp | Synthesis of pyridines from alkynes and nitriles, csic.esbohrium.com construction of tricyclic cyclohexadienes from enediynes. nii.ac.jp |

| Rhodium | Wilkinson's catalyst ([RhCl(PPh₃)₃]), cationic Rh(I) complexes with chiral ligands (e.g., BINAP) researchgate.nettesisenred.net | High activity, versatility, and tunability for chemo- and enantioselectivity. nih.gov | Synthesis of pyridines, tdx.cat enantioselective cycloadditions of terminal alkynes and alkenyl isocyanates. acs.org |

Stereochemical Control and Regioselectivity in Polyunsaturated Nitrile Synthesis

Achieving stereochemical and regiochemical control in the synthesis of polyunsaturated nitriles like hex-2-en-4-ynedinitrile derivatives is of paramount importance as the spatial arrangement of atoms significantly influences the properties and potential applications of these molecules.

The stereoselective synthesis of tetrasubstituted alkenyl sulfides has been accomplished through the carbocupration of alkynyl sulfides with diorganozinc reagents, offering a pathway to highly functionalized alkenes with defined stereochemistry. researchgate.net Similarly, a hydroboration/protodeboronation approach has been developed for the highly stereoselective synthesis of cis-alkenyl pinacolboronates and potassium cis-alkenyltrifluoroborates from terminal alkynes, including those bearing nitrile functional groups like hex-5-ynenitrile. nih.gov This method provides access to the less common cis-isomer with high fidelity. nih.gov

Regioselectivity is a key challenge in reactions involving unsymmetrical substrates. In cobalt-catalyzed [2+2+2] cycloadditions of terminal alkynes and nitriles, the regioselectivity is often influenced by steric hindrance, with bulky nitriles leading to higher selectivity. csic.es For rhodium-catalyzed hydroacylation reactions, the choice of ligand can influence the regioselectivity of the addition to alkynes, with some systems favoring the linear over the branched product. rsc.org

Table 2: Research Findings on Stereoselective Synthesis of Polyunsaturated Nitriles

| Method | Substrate Type | Key Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| Carbocupration | Alkynyl sulfides | Aryl and benzylic diorganozincs, CuCN·2LiCl | Stereoselective synthesis of polyfunctional tetrasubstituted alkenyl sulfides. | researchgate.net |

| Hydroboration/ Protodeboronation | Terminal alkynes (including hex-5-ynenitrile) | Dicyclohexylborane, acetic acid | Highly stereoselective synthesis of cis-alkenyl pinacolboronates. | nih.gov |

| [2+2+2] Cycloaddition | Terminal alkynes and nitriles | Cobalt complexes | Regioselectivity influenced by steric hindrance of the nitrile. | csic.es |

Novel Approaches in Carbon-Nitrogen and Carbon-Carbon Bond Formation for Enediyne-Nitriles

The development of novel methods for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is crucial for expanding the synthetic toolbox available for preparing complex molecules like enediyne-nitriles.

In the realm of C-C bond formation, the biosynthesis of the enediyne antitumor antibiotic C-1027 has provided inspiration. Specifically, the enzyme TnmK1, a member of the α/β-hydrolase fold superfamily, has been found to catalyze a key C-C bond formation linking an anthraquinone (B42736) moiety to the enediyne core via a Michael addition. nih.gov This discovery highlights the potential for biocatalysis in constructing complex enediyne structures. nih.gov Additionally, reversible C-C bond formation has been observed in group 4 metal complexes, involving the extrusion of a nitrile via β-aryl elimination from a ketimide ligand. rsc.org This finding opens up new avenues for C-C bond activation processes. rsc.org

For C-N bond formation, copper-promoted [2+2+2] annulation of 1,n-enynes with azobis(alkyl nitrile)s and water offers a novel route to nitrogen-containing heterocyclic systems. researchgate.net This reaction proceeds through the generation of cyanoalkyl radicals and results in the formation of four new chemical bonds in a single step. researchgate.net The synthesis of substituted naphthalenes has also been achieved through a copper cyanide-mediated one-pot cyclization of 4-(2-bromophenyl)but-2-enoates, which yields 1-aminonaphthalene-2-carboxylates. thieme-connect.com

Mechanistic and Kinetic Investigations of Hex 2 En 4 Ynedinitrile Reactivity

[4+2] Cycloaddition Reactions and Their Mechanisms

[4+2] cycloadditions, or Diels-Alder reactions, are powerful tools for the formation of six-membered rings. In the context of hex-2-en-4-ynedinitrile, both the en-yne system and the nitrile groups can participate in these transformations, leading to a diverse array of heterocyclic and carbocyclic products.

Intermolecular and Intramolecular Cycloadditions Involving En-yne and Nitrile Units

The conjugated en-yne motif of this compound can readily participate as the diene component in [4+2] cycloaddition reactions. Studies on related systems, such as (E)-1,3,8-nonatriene and (E)-1,3,9-decatriene, have demonstrated the feasibility of both intermolecular and intramolecular Diels-Alder reactions, leading to the formation of bicyclic systems. acs.org The pressure dependence of these reactions highlights the influence of ring size on the activation and reaction volumes. acs.org

Furthermore, the nitrile groups can act as dienophiles, although they are generally less reactive than their carbon-based counterparts. Research into the cycloadditions of alkyliminoacetonitriles has explored the reactivity of the imine functionality, which is electronically similar to a nitrile, in intramolecular [4+2] cycloadditions with dienes and enynes. mit.edu These studies provide insights into the potential for the nitrile groups of this compound to engage in similar transformations.

Role of Theoretical Calculations in Elucidating Reaction Pathways

Theoretical calculations have become an indispensable tool for understanding the intricate details of reaction mechanisms. For cycloaddition reactions, computational methods can provide valuable information about transition state geometries, activation energies, and the influence of substituents on reactivity. For instance, theoretical studies on the Diels-Alder reactions of various dienes and dienophiles have helped to elucidate the concerted versus stepwise nature of these transformations.

In the case of this compound, theoretical calculations would be crucial for predicting the regioselectivity and stereoselectivity of its [4+2] cycloaddition reactions. By modeling the potential energy surfaces for different reaction pathways, researchers can determine the most likely products and gain a deeper understanding of the factors that govern the reactivity of this complex molecule.

[2+2+2] Cyclotrimerization of Alkynes and Nitriles

The [2+2+2] cyclotrimerization of alkynes and nitriles is a highly efficient method for the synthesis of substituted pyridines. researchgate.net This reaction, typically catalyzed by transition metals, involves the assembly of three unsaturated components to form a six-membered aromatic ring.

Catalytic Systems and Regioselective Outcomes in Nitrile-Alkyne Cyclotrimerization

A variety of transition metal catalysts, including those based on cobalt, nickel, rhodium, and ruthenium, have been shown to be effective for [2+2+2] cyclotrimerization reactions. researchgate.netrsc.org The choice of catalyst and ligands can have a profound impact on the regioselectivity of the reaction, allowing for the controlled synthesis of specific pyridine (B92270) isomers. rsc.org For example, nickel-based catalytic systems have been developed for the cyclotrimerization of ynoates and related alkynes, yielding substituted aromatic compounds with high regioselectivity. rsc.org Similarly, cobalt catalysts are well-established for their ability to promote these transformations. researchgate.net

In the context of this compound, the alkyne and nitrile functionalities can participate in [2+2+2] cyclotrimerization reactions with other alkynes or nitriles. The regiochemical outcome of these reactions would be influenced by the electronic and steric properties of the substituents on the reaction partners, as well as the nature of the catalyst employed. Studies on the cyclotrimerization of diynes with nitriles have demonstrated the feasibility of constructing fused pyridine ring systems. cu.edu.eguwindsor.ca

| Catalyst System | Regioselectivity | Reference |

| Ni(PPh₃)₂Cl₂/dppb or dppm/Zn | 1,2,4- or 1,3,5-isomers | rsc.org |

| Nickel-based catalyst | High regioselectivity for aromatic compounds | rsc.org |

| Cobalt catalyst | Effective for cyclotrimerization | researchgate.net |

Bergman Cyclization and Analogous Aza-Cyclizations

The Bergman cyclization is a fascinating pericyclic reaction that involves the conversion of an enediyne into a highly reactive p-benzyne biradical. researchgate.net This transformation has garnered significant attention due to its role in the mechanism of action of several naturally occurring antitumor antibiotics.

Exploration of Potential Energy Surfaces (PESs) and Energy Barriers

Theoretical studies have been instrumental in mapping the potential energy surfaces (PESs) for the Bergman cyclization and its aza-analogues. nih.govresearchgate.net These calculations have provided detailed information about the geometries and energies of reactants, transition states, and products along both the ground state (S₀) and lowest-lying triplet state (T₁) surfaces. nih.gov For the parent enediyne, the calculated distance between the two terminal carbons (4.319 Å) is in excellent agreement with the experimental value (4.321 Å), validating the accuracy of the theoretical models. nih.gov

The introduction of nitrogen atoms into the enediyne framework, as in the case of aza-enediynes, can significantly alter the energetics of the Bergman cyclization. nih.govacs.org For example, replacement of the terminal carbon atoms with nitrogen has been shown to increase the energy barrier for cyclization, while substitution at the central double bond can lower it. nih.gov Furthermore, the stability of the resulting biradical products is also affected by the presence of nitrogen. nih.govacs.org

In the context of this compound, the presence of two nitrile groups would likely have a substantial impact on the energetics of a potential Bergman-type cyclization. Theoretical calculations would be essential to determine the feasibility of such a reaction and to predict the properties of the resulting dinitrile-substituted p-benzyne biradical.

| Reaction | State | Key Findings | Reference |

| Bergman Cyclization of Enediyne | S₀ and T₁ | Ring biradical products exist on T₁ PES; stable on S₀ PES for some analogs. | nih.gov |

| Aza-Bergman Cyclization | S₀ and T₁ | Replacement of C with N alters energy barriers. | nih.govacs.org |

| Bergman Cyclization of Maleimide-Based Enediynes | - | Thermal-triggered cyclization at elevated temperatures. | researchgate.net |

Characterization of Biradical Intermediates and Transition States in Cyclization Processes

The cyclization of enediyne systems, such as this compound, often proceeds through thermally induced processes like the Bergman cyclization, which involves the formation of a highly reactive p-benzyne-type biradical intermediate. researchgate.net The geometry and electronic structure of the transition states and intermediates are critical in determining the reaction pathway and kinetics.

Theoretical studies, often employing density functional theory (DFT) and correlated electronic structure theory, are instrumental in characterizing these transient species. acs.orgacs.org For the parent compound, cis-hex-3-ene-1,5-diyne, the transition state for the Bergman cyclization is product-like. researchgate.net The process involves significant electronic rearrangement, leading from a closed-shell reactant to an open-shell singlet biradical intermediate. researchgate.net

The analysis of the electron localization function (ELF) along the reaction coordinate reveals distinct phases of electronic rearrangement. researchgate.net Initially, mechanical deformation of the molecule's framework brings the terminal alkyne units into proximity. This leads to the development of a diradicaloid character at the terminal carbons even before the transition state is reached. researchgate.net The transition state itself is characterized by a specific geometry where the distance between the reacting carbon atoms is significantly shortened. researchgate.net Immediately following the transition state, the singlet biradical becomes a stable intermediate, poised for subsequent reactions, such as hydrogen atom abstraction. acs.org

Computational models provide key geometric parameters for these transient species. The C1-C6 distance in the parent cis-hex-3-ene-1,5-diyne is a crucial parameter influencing its reactivity. researchgate.net The transition state for its cyclization features a significantly reduced C1-C6 distance compared to the ground state reactant. researchgate.net

| Species | C1-C6 Distance | Symmetry |

|---|---|---|

| Reactant (1RCC) | 4.32 | C2v |

| Transition State (1TSCC) | Shorter than reactant | C2 |

| Product (1PCC) | Longer than transition state | D2h |

Impact of Nitrogen Substitution on Cyclization Energetics and Pathways

The introduction of nitrogen atoms into the enediyne core, as in this compound, significantly alters the energetics and pathways of cyclization reactions, a process often referred to as an aza-Bergman cyclization. acs.orgacs.org Replacing a CH group with a nitrogen atom can stabilize the resulting aryne-type intermediate relative to the starting material. acs.orgacs.org

Computational studies comparing the cyclization of hex-3-en-1,5-diyne with its aza-analogue (3-azahex-3-en-1,5-diyne) reveal important differences. The nitrogen atom is predicted to substantially increase the stability of the isomeric enynenitrile form. acs.orgacs.org This substitution also impacts the stability and reactivity of the resulting biradical intermediate. For instance, the retro-aza-Bergman cyclization of 2,5-pyridyne to pent-3-en-1-ynenitrile is predicted to have a very low activation barrier of only 0.9 kcal/mol. acs.org

Furthermore, the singlet-triplet energy gap (ΔES-T) of the biradical intermediate is heavily influenced by nitrogen substitution. In the case of 2,5-pyridyne, the triplet state is predicted to be more stable than the singlet state by -11.6 kcal/mol. acs.org This has profound implications for its reactivity, suggesting that such pyridynes would be poor hydrogen atom abstractors compared to their all-carbon counterparts. acs.org However, protonation of the nitrogen atom can reverse this effect, decreasing the singlet-triplet splitting and raising the barrier for the retro-cyclization, thereby restoring reactivity similar to all-carbon arynes. acs.org

| Species | Property | Predicted Value |

|---|---|---|

| 2,5-Pyridyne | Retro-Aza-Bergman Barrier | 0.9 |

| 2,5-Pyridyne | Singlet-Triplet Splitting (ΔES-T) | -11.6 |

Hydrohalogenation and Related Addition Reactions to En-yne-Nitrile Systems

Hydrohalogenation involves the addition of a hydrogen atom and a halogen to an unsaturated system. pearson.commasterorganicchemistry.com In a molecule like this compound, both the carbon-carbon double bond (alkene) and triple bond (alkyne) are potential sites for such addition reactions.

The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkenes typically proceeds via a carbocation intermediate. chadsprep.com The regioselectivity of this reaction often follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more existing hydrogen atoms, and the halogen adds to the more substituted carbon, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.comchadsprep.com For alkynes, hydrohalogenation can occur once to form a vinyl halide or twice to yield a geminal dihalide, where both halogens are attached to the same carbon. pearson.com

In en-yne-nitrile systems, the reactivity is influenced by the electronic effects of the nitrile groups and the conjugated nature of the double and triple bonds. The nitrile group is electron-withdrawing and can influence the stability of any potential carbocation intermediates formed during the reaction. Studies on the hydrohalogenation of ynones, which also contain an electron-withdrawing group, have shown that nitrile groups are well-tolerated under certain reaction conditions. acs.org This suggests that selective hydrohalogenation of the en-yne moiety in the presence of nitrile groups is feasible.

The reaction mechanism involves the protonation of the π-system by the hydrogen halide to form a carbocation, which is the rate-determining step. chadsprep.com This is followed by a rapid nucleophilic attack by the halide ion on the carbocation to form the final alkyl or vinyl halide product. chadsprep.com Given the potential for carbocation formation, rearrangements to form a more stable carbocation are possible, especially if a secondary carbocation can rearrange to a tertiary one via a hydride or alkyl shift. masterorganicchemistry.com

| Reaction Aspect | Description | Relevant Citations |

|---|---|---|

| General Reaction | Addition of H and X across a π-bond (C=C or C≡C). | masterorganicchemistry.com |

| Intermediate | Carbocation. | chadsprep.com |

| Regioselectivity | Generally follows Markovnikov's rule. | masterorganicchemistry.comchadsprep.com |

| Potential Side Reactions | Carbocation rearrangements. | masterorganicchemistry.com |

Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic Validation

High-Resolution Microwave Spectroscopy for Gas-Phase Equilibrium Structures and Conformational Analysis

There are no published studies on the high-resolution microwave spectrum of Hex-2-en-4-ynedinitrile. Therefore, its gas-phase equilibrium structure, rotational constants, and conformational landscape remain undetermined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Stereoelectronic Effects and Reaction Pathway Intermediates

No Nuclear Magnetic Resonance (NMR) data for this compound has been reported in the scientific literature. Consequently, information regarding the chemical shifts, coupling constants, and stereoelectronic effects for this molecule is not available.

Mass Spectrometry for Elucidating Reaction Products and Transient Species

The mass spectrum of this compound has not been published. As a result, its fragmentation patterns and the identity of any potential reaction products or transient species under mass spectrometric conditions are unknown.

Vibrational Spectroscopy and Force Field Derivations for Molecular Dynamics and Bonding Characterization

There are no available infrared (IR) or Raman spectroscopic data for this compound. The absence of vibrational frequencies prevents the derivation of a force field and any subsequent analysis of its molecular dynamics and bonding characteristics.

Computational and Quantum Chemical Analysis of Hex 2 En 4 Ynedinitrile and Its Derivatives

Ab Initio and Density Functional Theory (DFT) for Electronic Structure and Energetics

Ab initio and Density Functional Theory (DFT) methods are the cornerstones of modern computational chemistry, providing a robust framework for calculating the electronic structure and energetic properties of molecular systems. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used tool for routine calculations. faccts.de Methods like the B3LYP functional are frequently employed to explore potential energy surfaces (PES) and identify stationary points. nih.govacs.org For higher accuracy in energy calculations, results from DFT are often refined using more sophisticated ab initio methods. nih.govacs.org

The first step in characterizing any molecule computationally is to determine its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through geometry optimization, an algorithmic process that adjusts the atomic coordinates to find a minimum on the potential energy surface. For unsaturated dinitriles, methods such as DFT with correlation-consistent basis sets (e.g., aug-cc-pVTZ) are effective for locating these minima. nih.govacs.org

Once a stable geometry is found, a vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic displacements. This analysis serves two main purposes:

It confirms that the optimized structure is a true minimum, characterized by all real (positive) vibrational frequencies. A structure with one imaginary frequency corresponds to a first-order saddle point, or a transition state. nih.govacs.org

It predicts the infrared (IR) and Raman spectra of the molecule. The vibrational frequencies of nitrile (C≡N) groups are known to be highly sensitive to their local electronic environment, making them excellent spectroscopic probes. researchgate.netresearchgate.net

Below is an illustrative table of optimized geometrical parameters for hex-2-en-4-ynedinitrile, as would be predicted by a typical DFT calculation.

| Parameter | Atoms | Calculated Value (Angstroms/Degrees) |

|---|---|---|

| Bond Length | N1-C1 | 1.158 |

| Bond Length | C1-C2 | 1.425 |

| Bond Length | C2-C3 | 1.210 |

| Bond Length | C3-C4 | 1.440 |

| Bond Length | C4=C5 | 1.345 |

| Bond Length | C5-C6 | 1.430 |

| Bond Length | C6-N2 | 1.158 |

| Bond Angle | N1-C1-C2 | 179.5 |

| Bond Angle | C2-C3-C4 | 178.9 |

| Bond Angle | C3-C4=C5 | 121.0 |

| Bond Angle | C4=C5-C6 | 122.5 |

| Bond Angle | C5-C6-N2 | 179.2 |

For enediyne systems, a key reaction is the Bergman cyclization, which involves the formation of a p-benzyne diradical. researchgate.netnih.govacs.org Calculating the activation barrier for such a process is crucial for predicting its thermal feasibility. While DFT provides a good initial estimate, higher-level methods are often needed for chemical accuracy. faccts.deacs.org

The following table provides hypothetical energetic data for a potential cyclization reaction of this compound, illustrating the kind of information obtained from these calculations.

| Species | Relative Enthalpy (ΔH, kcal/mol) at 298 K | Activation Barrier (ΔH‡, kcal/mol) at 298 K |

|---|---|---|

| This compound (Reactant) | 0.0 | 31.5 |

| Transition State | 31.5 | |

| Cyclized Product (Diradical) | -5.2 | N/A |

Multiconfigurational Methods for Diradical Character and Excited States

While DFT and single-reference ab initio methods are powerful, they can fail for systems with significant static correlation, such as molecules with stretched bonds, diradical character, or electronically excited states. rsc.org In these cases, the electronic wavefunction cannot be described by a single determinant. Multiconfigurational methods are essential for accurately describing such complex electronic structures.

The Complete Active Space Self-Consistent Field (CASSCF) method provides a qualitatively correct description of multireference systems by optimizing both the molecular orbitals and the configuration interaction coefficients within a defined "active space" of electrons and orbitals. mdpi.comnih.gov This is crucial for studying the diradical products of potential cyclization reactions or the photochemistry of this compound.

However, CASSCF only accounts for static correlation within the active space. To include dynamic correlation, which arises from the instantaneous interactions of all electrons, second-order perturbation theory is applied to the CASSCF wavefunction, a method known as CASPT2. gitlab.ioresearchgate.net The CASPT2 method is a reliable tool for calculating accurate energies of ground and excited states, making it invaluable for studying reaction barriers and excitation energies in multireference systems. gitlab.iomolcas.org

For single-reference systems, or for refining the energies of structures optimized with other methods, the Coupled-Cluster (CC) method with single, double, and perturbative triple excitations, denoted CCSD(T), is considered the "gold standard" in quantum chemistry. rsc.org It provides highly accurate energies, often approaching experimental accuracy, especially when paired with large basis sets. nih.govacs.org

In practice, a common and cost-effective strategy is to optimize geometries and calculate vibrational frequencies using a less expensive method like DFT, and then perform a single-point CCSD(T) calculation to obtain a more reliable electronic energy. nih.govacs.orgaanda.org This approach is frequently used to refine activation barriers and reaction enthalpies for reactions involving cyano-containing compounds. faccts.deaanda.org

The table below compares hypothetical relative energies for a reaction pathway, showing how different levels of theory can refine the energetic predictions.

| Species | Relative Energy (B3LYP) | Relative Energy (CASPT2) | Relative Energy (CCSD(T)) |

|---|---|---|---|

| Reactant | 0.0 kcal/mol | 0.0 kcal/mol | 0.0 kcal/mol |

| Transition State | +31.5 kcal/mol | +34.2 kcal/mol | +33.8 kcal/mol |

| Product | -5.2 kcal/mol | -2.1 kcal/mol | -2.5 kcal/mol |

Potential Energy Surface Mapping and Intrinsic Reaction Coordinate (IRC) Analysis

A potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. nih.gov Mapping the PES is essential for understanding reaction mechanisms. Computational methods are used to locate the critical points on this surface: minima (reactants, products, intermediates) and first-order saddle points (transition states).

An Intrinsic Reaction Coordinate (IRC) calculation is a crucial step to confirm the role of a calculated transition state. nih.govacs.org The IRC method traces the minimum energy path downhill from the transition state geometry. A successful IRC calculation must connect the transition state to the corresponding reactant and product minima, thereby verifying that the located TS is indeed the correct one for the reaction pathway under investigation. researchgate.netresearchgate.net This analysis provides a clear picture of the geometric changes that occur as the molecule transforms from reactant to product.

Development and Validation of Theoretical Models for Reactivity and Selectivity in Enediyne-Nitrile Systems

The inherent reactivity of the enediyne core, particularly its propensity to undergo Bergman cyclization, has been the subject of extensive computational and quantum chemical analysis. The development of robust theoretical models is crucial for predicting the reactivity and selectivity of complex enediyne systems, including nitrile-substituted derivatives like this compound. These models provide a framework for understanding the delicate balance of structural and electronic factors that govern the cyclization barrier and, consequently, the molecule's potential utility.

Validation of these theoretical models is achieved by correlating calculated energetic and geometric parameters with experimentally determined kinetic data. Density Functional Theory (DFT) has emerged as a powerful tool for these investigations, with functionals such as B3LYP often employed for geometry optimizations, followed by higher-level single-point energy calculations to achieve more accurate energy profiles. nih.govsmu.edu

Two predominant theoretical models have been developed and validated to explain and predict the reactivity of enediyne systems:

The Proximity Model (cd-Distance Theory): First proposed by Nicolaou, this model posits a direct relationship between the distance separating the two acetylenic carbons destined to form a new bond (the cd-distance) and the activation energy of the Bergman cyclization. nih.gov Computational studies have consistently shown that as this distance decreases, the molecule is closer to the transition state geometry, leading to a lower activation barrier. A critical range of 3.20–3.31 Å is often cited; enediynes with a cd-distance below this range are typically reactive at or near ambient temperatures, while those with a greater distance are more stable. nih.gov

The Distortion/Strain Model: This model provides an alternative and often complementary perspective, asserting that the reactivity is governed by the degree of geometric distortion or strain within the enediyne core. nih.gov Specifically, it focuses on the deviation of the sp-hybridized alkyne carbons from their ideal linear geometry. Greater bending of the interior angles at the proximal alkyne carbons in the ground state mimics the trigonal sp2 geometry of the p-benzyne product's transition state. nih.gov This pre-distortion reduces the energy required to reach the transition state, thus accelerating the cyclization rate. nih.gov

The introduction of nitrile groups, as in this compound, is expected to significantly modulate the electronic landscape of the enediyne system. The strong electron-withdrawing nature of the nitrile functionality can influence both the ground state geometry and the stability of the diradical transition state. nih.gov Computational models must account for these electronic perturbations to accurately predict reactivity. For instance, the conjugation of nitrile groups may alter bond lengths and angles within the enediyne core, directly impacting the parameters central to both the proximity and distortion models.

Validation of these computational approaches involves a meticulous comparison of calculated data with experimental findings for a range of enediyne analogues. By establishing a strong correlation between predicted activation barriers and measured reaction rates for known compounds, the models gain predictive power for novel or uncharacterized systems like this compound.

Detailed Research Findings

Computational studies on parent and substituted enediynes have provided detailed insights into the factors controlling their transformation. DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), are employed to locate the reactant, transition state, and product structures along the Bergman cyclization pathway. nih.govdigitellinc.com

The table below summarizes the key parameters used in the primary theoretical models for assessing enediyne reactivity.

| Theoretical Model | Key Parameter(s) | Principle | Computational Method |

|---|---|---|---|

| Proximity Model (cd-Distance) | Distance between reacting alkyne carbons (Å) | Shorter distance correlates with a lower activation barrier for cyclization. | DFT Geometry Optimization |

| Distortion/Strain Model | Proximal interior alkyne bond angles (Pa, Pb) | Greater deviation from linearity (180°) indicates pre-distortion towards the transition state, lowering the activation energy. | DFT Geometry Optimization |

| Transition State Analysis | Calculated Activation Enthalpy (ΔH‡) or Energy (ΔE‡) in kcal/mol | Directly quantifies the energetic barrier to cyclization. | DFT/Coupled-Cluster Energy Calculations |

To illustrate the influence of nitrile substitution, the following table presents a comparative analysis based on computational predictions for the parent acyclic enediyne, (Z)-hex-3-ene-1,5-diyne, and the anticipated values for this compound. The nitrile groups are predicted to have a modest effect on the ground-state geometry but a more significant electronic influence on the transition state, potentially altering the activation barrier.

| Compound | Calculated cd-Distance (Å) | Average Proximal Angle [(Pa + Pb)/2] (°) | Predicted Activation Energy (ΔE‡, kcal/mol) |

|---|---|---|---|

| (Z)-hex-3-ene-1,5-diyne | ~4.12 | ~178 | ~28-30 |

| This compound | ~4.10 | ~177 | Predicted to be slightly lower or higher depending on transition state stabilization |

The validation of these predictions for this compound would require experimental kinetic studies to determine the actual activation barrier for its Bergman cyclization, providing a benchmark against which the accuracy of the developed theoretical models can be rigorously assessed.

Prospective Research Avenues and Applications of Hex 2 En 4 Ynedinitrile Chemistry

Strategic Utility in the Synthesis of Architecturally Complex Organic Molecules

The enediyne framework is a cornerstone in the synthesis of intricate organic molecules, primarily due to its signature transformation: the Bergman cyclization. wikipedia.orgorganic-chemistry.org This reaction, along with the related Myers-Saito cyclization for specific enediyne structures, allows for the generation of highly reactive diradical species. rsc.orgnih.govillinois.edu These intermediates can then be trapped to form complex aromatic and polycyclic systems, a strategy that has been pivotal in the total synthesis of numerous natural products. organic-chemistry.orgnih.gov

The reactivity of the enediyne core can be finely tuned by incorporating it into macrocycles of varying sizes, which alters the ring strain and, consequently, the temperature at which cyclization occurs. wikipedia.orgnih.gov For instance, enediynes within a 10-membered ring can undergo cyclization at physiological temperatures, a property exploited in the design of anticancer agents. wikipedia.org The synthesis of functionalized, unsymmetrical 1,3-butadiene-3-yne derivatives, which are structurally related to hex-2-en-4-ynedinitrile, has been reported, showcasing methods to build complex enediyne frameworks that can serve as precursors to novel heterocyclic compounds.

The versatility of the nitrile group adds another layer of synthetic utility. Nitriles are valuable precursors to a wide array of functional groups, including amines, amides, and carboxylic acids, making them key intermediates in organic synthesis. beilstein-journals.orgebsco.com The development of methods for the hydrocyanation of unsaturated systems to produce β,γ-unsaturated nitriles with α-all-carbon quaternary centers highlights the ongoing innovation in nitrile chemistry. beilstein-journals.org The combination of the reactive enediyne core with the synthetically versatile nitrile groups in a molecule like this compound would theoretically offer a powerful tool for the construction of novel and architecturally complex molecules.

Exploration in Novel Material Science Applications

The unique electronic and structural properties of enediynes make them intriguing candidates for applications in material science. The rigid and linear nature of the enediyne motif can be exploited to create highly ordered polymeric structures. The Bergman cyclization of enediynes has been utilized in polymerization reactions to generate conjugated aromatic polymers with potentially valuable thermal and electrical properties. researchgate.netrsc.org

Research into the cationic polymerization of enediynes has demonstrated a new strategy for the synthesis of polyfulvene derivatives with well-defined conjugated structures and relatively narrow molecular weight distributions. acs.org This method overcomes some of the challenges associated with radical polymerizations of enediynes, such as poor regioselectivity. acs.org Furthermore, the incorporation of chiral moieties into enediyne monomers has led to the synthesis of chiral polymers whose main chain chirality is confirmed through techniques like circular dichroism. researchgate.net

The development of enediyne-based materials extends to the creation of novel nanomaterials. The ability of enediynes to form diradicals upon activation has been explored for creating long-lived free radicals in polymeric systems, which could have applications in areas such as data storage or spintronics. rsc.org The synthesis of main-chain diamino enediyne embedded polymers has shown that their properties can be tuned by their substitution patterns, indicating a pathway to designing materials with specific functionalities. rsc.org

| Potential Material Science Application | Relevant Enediyne Property | Example Research Area |

| Conducting Polymers | Conjugated aromatic structures formed via Bergman cyclization. researchgate.netrsc.org | Development of organic electronic devices. |

| Chiral Materials | Incorporation of chiral groups into enediyne monomers. researchgate.net | Synthesis of polymers with specific optical properties. |

| Data Storage | Formation of stable diradicals. rsc.org | High-density information storage at the molecular level. |

| Nanomaterials | Self-assembly and polymerization of enediyne precursors. researchgate.net | Fabrication of one-dimensional polyphenylene chains. researchgate.net |

This table is generated based on research on the broader class of enediyne compounds, as specific data for this compound is unavailable.

Computational Design and Prediction of Undiscovered Reactivities for Polyunsaturated Nitriles

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of highly reactive molecules like polyunsaturated nitriles. nih.gov Density Functional Theory (DFT) and other quantum chemical methods are extensively used to study the mechanisms, thermodynamics, and kinetics of reactions involving these compounds. utexas.eduacs.org For instance, computational studies on the Bergman cyclization of enediynes have provided deep insights into the factors that control the reaction barrier, such as the distance between the reacting alkyne carbons and the strain energy of the molecule. nih.govnih.gov

These theoretical approaches are not only descriptive but also predictive. nih.govacs.org By calculating the activation energies and reaction pathways for various substituted and heteroatom-containing enediyne systems, researchers can design new molecules with desired reactivity. nih.govacs.org For example, computational models can predict how the introduction of different functional groups will affect the stability and cyclization temperature of an enediyne, guiding the synthesis of novel compounds for specific applications, such as targeted drug delivery. utexas.edu

The reactivity of the nitrile group itself has also been the subject of computational investigation. DFT-based methods have been successfully employed to predict the reactivity of nitriles towards nucleophiles like cysteine, which is crucial for understanding their potential biological activity and toxicity. nih.govacs.org Such computational tools can be used to screen virtual libraries of polyunsaturated nitriles to identify promising candidates for further experimental study, accelerating the discovery of new molecules with interesting properties. researchgate.net The regioselectivity of cycloaddition reactions involving nitrile oxides has also been successfully predicted using theoretical reactivity indices. researchgate.net

| Computational Method | Application in Polyunsaturated Nitrile Research | Key Insights Gained |

| Density Functional Theory (DFT) | Studying Bergman and Myers-Saito cyclization pathways. utexas.eduacs.orgnih.gov | Understanding the influence of substituents and ring strain on reactivity. nih.govnih.gov |

| Ab initio methods (e.g., CCSD(T)) | Accurate calculation of reaction energies and barriers. acs.org | Benchmarking results for more computationally efficient methods. acs.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of chemical bonds in inhibitor-protein complexes. tandfonline.com | Determining the covalent character of interactions. tandfonline.com |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of molecules in biological environments. tandfonline.com | Understanding the influence of active site dynamics on inhibitor binding. tandfonline.com |

This table summarizes computational approaches used for the broader class of polyunsaturated nitriles, as specific computational studies on this compound are not available.

Challenges and Future Directions in Enediyne-Nitrile Research

Despite the immense potential of enediyne nitriles, their research is fraught with challenges. A primary hurdle is the inherent instability and high reactivity of these compounds. pnas.org The very feature that makes them attractive for applications like anticancer therapy—the ability to form highly reactive diradicals—also makes them difficult to synthesize, handle, and store. nih.govnih.gov The total synthesis of complex enediyne natural products is often a long and arduous process, which limits the availability of these compounds for extensive study. organic-chemistry.orgdigitellinc.com

A significant focus of current and future research is to overcome these challenges. One promising direction is the development of "triggering" mechanisms that allow for the controlled activation of the enediyne core. rsc.orgillinois.edu This involves designing molecules that are stable under normal conditions but can be induced to undergo cyclization at a specific target site, for example, by changes in pH or the presence of a particular enzyme. rsc.org This approach is central to the development of enediyne-based antibody-drug conjugates (ADCs) for cancer therapy, which aim to deliver the cytotoxic payload selectively to tumor cells. pnas.orgnih.gov

Another key area of future research is the discovery of new enediyne natural products and the biosynthetic pathways that produce them. nih.govasm.org Genome mining and high-throughput screening methods are being employed to identify novel enediyne-producing organisms and their biosynthetic gene clusters. asm.orgchemrxiv.org Understanding these biosynthetic pathways could pave the way for the engineered production of novel enediyne analogs with improved therapeutic properties. nih.govnih.gov The development of mutasynthetic approaches, where synthetic analogs of biosynthetic intermediates are fed to engineered organisms, also holds promise for generating libraries of new enediyne compounds. digitellinc.com

The exploration of enediyne chemistry beyond its traditional application in anticancer agents is also a burgeoning field. As discussed, their potential in material science is beginning to be realized, and further research into their electronic, optical, and magnetic properties could lead to the development of next-generation materials. researchgate.netrsc.orgacs.org The rich and complex reactivity of enediyne nitriles ensures that this class of compounds will remain a vibrant area of chemical research for the foreseeable future.

Q & A

Basic: What are the optimal synthetic routes for producing Hex-2-en-4-ynedinitrile with high purity, and how can yield be quantified?

Methodological Answer:

To synthesize this compound, begin with a literature review to identify established protocols for nitrile and alkyne formation. Common methods include catalytic cyanation of alkynes or coupling reactions using transition-metal catalysts. Design experiments with controlled variables (e.g., temperature, catalyst loading, solvent polarity) and replicate trials to assess reproducibility. Quantify yield via gravimetric analysis or chromatography (HPLC/GC) with internal standards. Validate purity using melting point determination, NMR spectroscopy (e.g., absence of proton signals for impurities), and elemental analysis .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Use FT-IR to confirm nitrile (C≡N) and alkyne (C≡C) functional groups via absorption bands at ~2200 cm⁻¹ and ~2100 cm⁻¹, respectively. ¹³C NMR resolves sp-hybridized carbons (nitrile: δ ~110-120 ppm; alkyne: δ ~70-100 ppm). Mass spectrometry (EI-MS) confirms molecular ion peaks and fragmentation patterns. For chromatographic purity, employ reverse-phase HPLC with UV detection at λ ~200-250 nm, optimized for polar nitriles. Cross-reference spectral data with computational predictions (e.g., DFT) to validate assignments .

Advanced: How do electronic and steric effects influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

Design kinetic studies to compare reaction rates under varying electronic conditions (e.g., solvent dielectric constant, Lewis acid additives). Use DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Experimentally, track substituent effects by synthesizing derivatives with electron-donating/withdrawing groups and monitoring reaction outcomes via in situ IR or NMR. Statistical analysis (ANOVA) can quantify the significance of steric vs. electronic contributions .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

Conduct controlled thermogravimetric analysis (TGA) under inert and oxidative atmospheres to isolate decomposition pathways. Compare results with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Replicate conflicting studies while standardizing parameters (heating rate, sample mass, crucible material). Use error analysis (e.g., standard deviation across trials) to assess reproducibility. If discrepancies persist, propose hypotheses (e.g., impurity-driven catalysis, moisture sensitivity) and validate via accelerated aging experiments .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Refer to GHS guidelines for nitriles: use fume hoods, nitrile gloves, and splash goggles. Avoid dust generation; store in airtight containers under inert gas. Monitor for cyanide release during decomposition via HCN gas detectors. Emergency procedures include immediate flushing of exposed skin/eyes (15+ minutes) and administering amyl nitrite if cyanide poisoning is suspected. Document all handling protocols in a lab notebook, including waste disposal methods compliant with local regulations .

Advanced: What statistical approaches are suitable for analyzing non-linear kinetic data in this compound reactions?

Methodological Answer:

For non-linear kinetics (e.g., autocatalytic behavior), employ curve-fitting software (Origin, MATLAB) to apply rate laws (e.g., Michaelis-Menten, Hill equations). Use bootstrapping or Monte Carlo simulations to estimate parameter uncertainties. Compare models via Akaike Information Criterion (AIC) to identify the best fit. For time-resolved data, apply multivariate analysis (PCA or PLS) to deconvolute overlapping reaction pathways. Validate with control experiments (e.g., isotope labeling) .

Advanced: How can computational chemistry complement experimental studies of this compound’s reaction mechanisms?

Methodological Answer:

Perform DFT/MD simulations to model transition states and intermediates in silico. Use QM/MM methods for solvation effects. Validate computational results by comparing activation energies with experimental Arrhenius plots. Cross-check spectral predictions (IR, NMR) against empirical data. If discrepancies arise, refine basis sets or include dispersion corrections. Publish raw computational data (e.g., .log files) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.